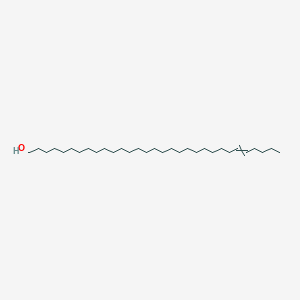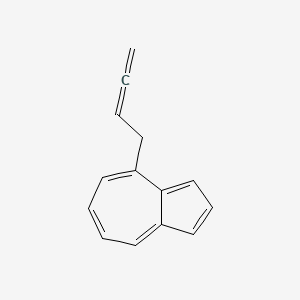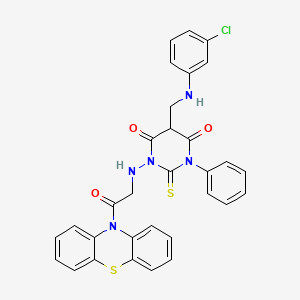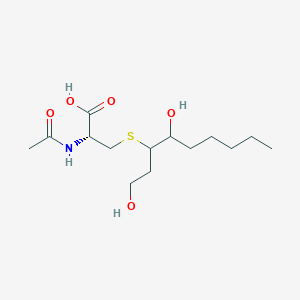
Octa-2,7-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octa-2,7-dienal: is an organic compound with the molecular formula C8H12O . It is an unsaturated aldehyde characterized by the presence of two double bonds located at the second and seventh positions of the carbon chain. This compound is known for its distinctive aroma and is often found in essential oils and various natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Telomerization of Butadiene with Ammonia: One of the methods to synthesize octa-2,7-dienal involves the telomerization of butadiene with ammonia in the presence of palladium-complex catalysts.
Oxidation of Linalool: Another method involves the oxidation of linalool using selenium dioxide and tert-butyl hydroperoxide over silica in a microwave.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The compound can participate in substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, tert-butyl hydroperoxide, and silica are commonly used reagents for oxidation reactions
Properties
CAS No. |
151554-95-9 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
octa-2,7-dienal |
InChI |
InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h2,6-8H,1,3-5H2 |
InChI Key |
KNECBQPKWOLHOS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



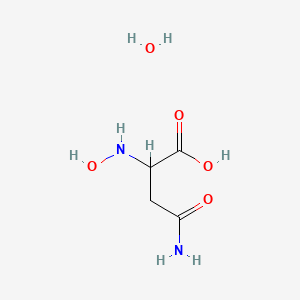
![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)
![Stannane, tributyl[1-(phenylmethyl)ethenyl]-](/img/structure/B14281430.png)
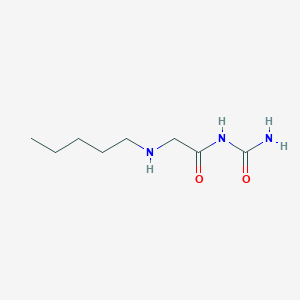

![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)
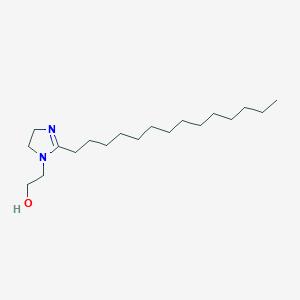
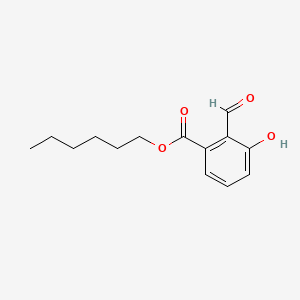
![1-Methylcyclohepta[d]imidazol-1-ium iodide](/img/structure/B14281462.png)
